N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a structurally complex sulfonamide-containing pyrrole derivative. Its core structure includes a substituted pyrrole ring (4,5-dimethyl and 2-methylpropyl groups) linked to a 4-methoxyphenylsulfonyl moiety and a tertiary amide (2,2-dimethylpropanamide).
Properties
Molecular Formula |
C22H32N2O4S |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H32N2O4S/c1-14(2)13-24-16(4)15(3)19(20(24)23-21(25)22(5,6)7)29(26,27)18-11-9-17(28-8)10-12-18/h9-12,14H,13H2,1-8H3,(H,23,25) |
InChI Key |
PZGGFWQPZUPNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyrrole ring under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components, and their inhibition can prevent tissue degradation and inflammation . The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide-Propanamide Derivatives
Key Observations :
- The 4-methoxyphenylsulfonyl group in the target compound contrasts with the 4-methylsulfonylphenyl group in Compound 11, which may affect solubility and steric interactions .
- The tertiary amide (2,2-dimethylpropanamide) in the target compound reduces hydrogen-bonding capacity compared to secondary amides in analogs, possibly influencing target selectivity .
Key Observations :
- The target compound’s synthesis is hypothesized to require multi-step functionalization of the pyrrole ring, which may lead to lower yields compared to simpler analogs like Compound 11 .
- The use of bulky substituents (e.g., 2-methylpropyl) could complicate coupling reactions, necessitating optimized catalysts or protecting-group strategies.
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The absence of a secondary N-H bond in the target compound’s tertiary amide eliminates the ~3298 cm⁻¹ IR peak seen in Compound 11, simplifying its spectroscopic fingerprint .
- The 4-methoxyphenylsulfonyl group may enhance π-π stacking interactions compared to alkylsulfonyl analogs, affecting crystallization behavior.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may possess significant biological activity, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 406.5 g/mol
- CAS Number : 1010935-83-7
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an anticancer agent and its role in modulating inflammatory responses.
Anticancer Properties
-
Mechanism of Action :
- The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicate that it may activate apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Mcl-1 and caspases .
-
Cell Line Studies :
- In studies involving human cancer cell lines (e.g., MCF-7 and A549), the compound demonstrated significant inhibitory effects on cell growth. The IC values for these cell lines were reported to be in the low micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Case Study Example :
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
- Inflammatory Pathway Modulation :
- Experimental Models :
Comparative Analysis
The following table summarizes the biological activities and corresponding IC values for this compound compared to other known compounds:
| Compound Name | Activity Type | Cell Line/Model | IC Value (μM) |
|---|---|---|---|
| N-{...} | Anticancer | A549 | 3.0 |
| Doxorubicin | Anticancer | A549 | ~10 |
| Compound X | Anti-inflammatory | Inflammatory Model | 5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
